molecular formula C9H15N5O B15317860 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B15317860
M. Wt: 209.25 g/mol
InChI Key: FPSXSSGHSWTGKJ-UHFFFAOYSA-N
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Description

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring attached to a triazole ring, with a carboxamide group at the piperidine nitrogen. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical properties and potential biological activities. The combination of these rings with the carboxamide group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C9H15N5O/c1-13-6-11-12-8(13)7-3-2-4-14(5-7)9(10)15/h6-7H,2-5H2,1H3,(H2,10,15)

InChI Key

FPSXSSGHSWTGKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)C(=O)N

Origin of Product

United States

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